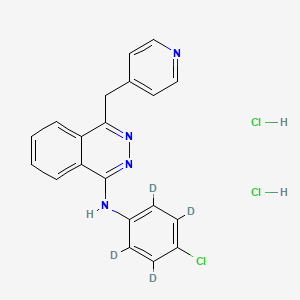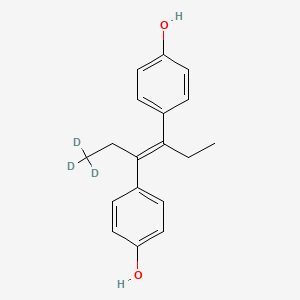
Biotin-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-d2 is a deuterated form of biotin, a water-soluble B-vitamin essential for cell growth, the production of fatty acids, and the metabolism of fats and amino acids . The deuterium atoms in this compound replace the hydrogen atoms in the biotin molecule, making it useful in various scientific research applications, particularly in mass spectrometry and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-d2 involves the incorporation of deuterium atoms into the biotin molecule. One common method is the hydrogen-deuterium exchange reaction, where biotin is treated with deuterium gas under specific conditions to replace hydrogen atoms with deuterium . Another method involves the use of deuterated reagents in the synthesis of biotin from its precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the presence of catalysts, to ensure efficient incorporation of deuterium atoms . The final product is purified using techniques such as chromatography to achieve the desired level of deuteration .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form biotin sulfoxide and biotin sulfone under specific conditions.
Reduction: Reduction reactions can convert biotin sulfoxide and biotin sulfone back to this compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Biotin sulfoxide and biotin sulfone.
Reduction: This compound from biotin sulfoxide and biotin sulfone.
Substitution: Various substituted biotin derivatives depending on the reagents used.
Applications De Recherche Scientifique
Biotin-d2 has a wide range of scientific research applications, including:
Mécanisme D'action
Biotin-d2 functions similarly to biotin by acting as a coenzyme for carboxylase enzymes involved in various metabolic processes . These enzymes catalyze the transfer of carboxyl groups to substrates, playing a crucial role in gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The deuterium atoms in this compound do not significantly alter its biochemical activity but provide a useful tool for tracing and studying metabolic pathways .
Comparaison Avec Des Composés Similaires
Biotin-d2 is unique due to the presence of deuterium atoms, which distinguish it from other biotin analogs. Similar compounds include:
Biotin: The non-deuterated form, essential for various metabolic processes.
Biocytin: A biotin-lysine conjugate used in biochemical assays.
Biotinylated Compounds: Various derivatives of biotin used for labeling and detection purposes.
This compound’s uniqueness lies in its use as a tracer in scientific research, providing insights into metabolic processes that are not possible with non-deuterated biotin .
Propriétés
Formule moléculaire |
C10H16N2O3S |
|---|---|
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i4D2 |
Clé InChI |
YBJHBAHKTGYVGT-XQDKMORNSA-N |
SMILES isomérique |
[2H]C([2H])(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


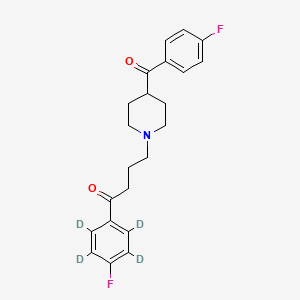

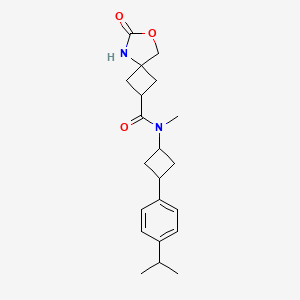
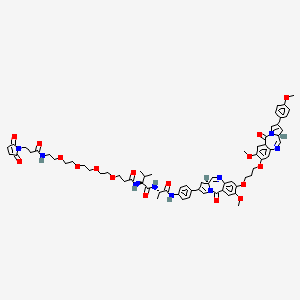
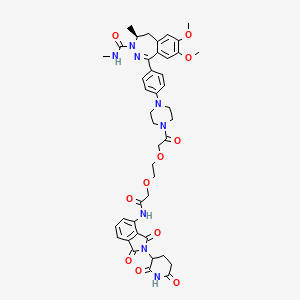
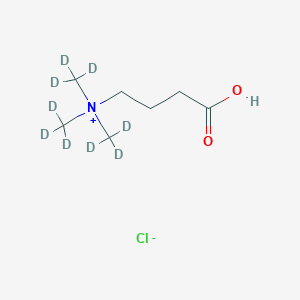

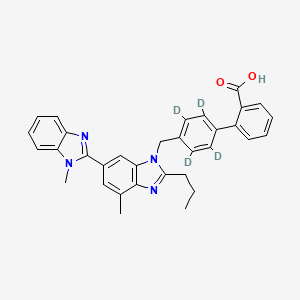

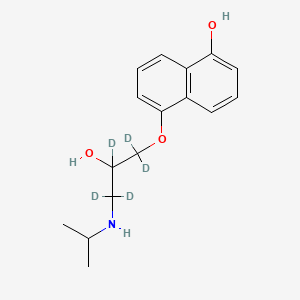
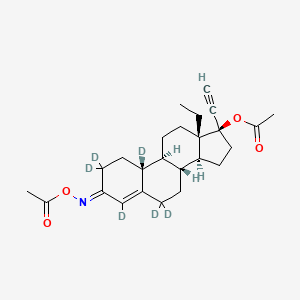
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
